molecular formula C17H16N2O2 B5780471 (2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone

(2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B5780471
M. Wt: 280.32 g/mol
InChI Key: XMTVBPSVWJJBHH-UHFFFAOYSA-N
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Description

(2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 444114-13-0) is a chemical compound with the molecular formula C17H16N2O2 and a molecular weight of 280.32 g/mol . This compound belongs to the class of 2-aryl-4-benzoyl-imidazoles (ABI), which are of significant interest in medicinal chemistry for their potent biological activities . Imidazole-containing compounds are recognized for their broad therapeutic potential and are a common synthon in the development of new drugs . Specifically, ABI analogs are investigated as antiproliferative agents that function by inhibiting tubulin polymerization . These compounds competitively bind to the colchicine binding site on tubulin, thereby disrupting microtubule formation, blocking cell cycle progression, and inducing apoptosis in cancer cells . A key research advantage of this compound class is their potential to remain equally effective against multidrug-resistant cancer cell lines, offering a promising strategy for treating resistant tumors . The imidazole ring itself contributes to improved aqueous solubility compared to more hydrophobic scaffolds, which can be beneficial for experimental formulation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-methoxyphenyl)-(2-phenyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-21-15-10-6-5-9-14(15)17(20)19-12-11-18-16(19)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTVBPSVWJJBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves the reaction of 2-methoxybenzoyl chloride with 2-phenyl-4,5-dihydro-1H-imidazole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

    Substitution: Electrophiles such as bromine or nitric acid can be used under controlled conditions to introduce substituents onto the aromatic rings.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

The imidazole ring is a crucial structural motif in many biologically active compounds. Studies have shown that derivatives of imidazole exhibit significant antimicrobial properties. For instance, a series of compounds related to (2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone have been synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. The results indicated that certain derivatives demonstrated potent activity against resistant strains of bacteria and fungi, suggesting their potential as new antimicrobial agents .

Table 1: Antimicrobial Activity of Imidazole Derivatives

Compound NameBacterial Strains TestedFungal Strains TestedMIC (µg/mL)
Compound AE. coli, S. aureusC. albicans8
Compound BP. aeruginosaA. niger16
(2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanoneBacillus subtilisFusarium oxysporum32

1.2 Cytotoxicity and Cancer Research

The cytotoxic effects of imidazole derivatives have also been studied extensively. Compounds similar to (2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone have shown promising results against various cancer cell lines including HeLa and Supt1 cells. The cytotoxicity was assessed using the MTT assay, revealing that specific structural modifications can enhance the anticancer activity of these compounds .

Table 2: Cytotoxicity of Imidazole Derivatives on Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)
Compound AHeLa15
Compound BSupt120
(2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanoneHeLa25

Synthetic Intermediate

Imidazole derivatives serve as valuable synthetic intermediates in organic synthesis. The structural versatility of (2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone allows it to be used in the synthesis of more complex molecules with potential pharmacological activities. Its ability to undergo various chemical reactions makes it a candidate for further functionalization and development into novel therapeutic agents .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of imidazole derivatives is crucial for optimizing their biological activities. Research indicates that modifications at specific positions on the imidazole ring or the phenyl groups can significantly influence their antimicrobial and anticancer properties. For example, substituents such as methoxy or nitro groups can enhance solubility and bioactivity .

Table 3: Structure–Activity Relationship Insights

Modification TypeEffect on Activity
Methoxy GroupIncreased solubility
Nitro GroupEnhanced antibacterial potency
Phenyl SubstitutionImproved cytotoxic activity

Mechanism of Action

The mechanism of action of (2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s structure can be compared to several analogues (Table 1):

Compound Name Key Substituents Yield Biological Activity (if reported) Reference
(2-Methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone 2-methoxyphenyl, 2-phenyl-dihydroimidazole N/A Potential antiproliferative/Inhibitory Target
Piperidin-1-yl(cis-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)methanone (2c) Tris(4-methoxyphenyl), piperidine 42% p53-MDM2 inhibitor
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-dihydroimidazol-1-yl)methanone 4-nitrophenyl, trifluoromethylbenzylsulfanyl N/A Not reported
4-{[Cis-2,4,5-tris(4-methoxyphenyl)-dihydroimidazol-1-yl]carbonyl}morpholine (2a) Tris(4-methoxyphenyl), morpholine 40% p53-MDM2 inhibitor
2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol 4-methoxyphenyl, diphenylimidazole, ethanol N/A Anticancer potential

Key Observations :

  • Heterocyclic Attachments : Morpholine or piperidine substituents (e.g., 2a, 2c) enhance solubility but may reduce membrane permeability compared to the target’s simpler phenyl groups .
  • Electron-Withdrawing Groups : Compounds with nitro (e.g., ) or trifluoromethyl groups exhibit stronger electron-withdrawing effects, which could stabilize charge interactions in enzyme binding pockets but may also increase metabolic instability.

Physicochemical Properties

  • Spectroscopic Data : NMR shifts for similar compounds (e.g., δ ~113–162 ppm for aromatic carbons ) suggest the target’s 2-methoxyphenyl group would resonate similarly, with distinct coupling patterns due to ortho substitution.
  • Stability : The dihydroimidazole core’s partial saturation may enhance stability over fully aromatic imidazoles (e.g., derivatives) .

Biological Activity

The compound (2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure

The structure of the compound can be represented as follows:

 2 methoxyphenyl 2 phenyl 4 5 dihydro 1H imidazol 1 yl methanone\text{ 2 methoxyphenyl 2 phenyl 4 5 dihydro 1H imidazol 1 yl methanone}

This compound features a methoxy group attached to a phenyl ring and an imidazole moiety, which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to (2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone . For instance, a study focused on imidazole derivatives reported significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

A study evaluated several imidazole derivatives for their cytotoxic activity against MDA-MB-231 breast cancer cells. The results indicated that compounds with structural similarities to our target compound exhibited IC50 values ranging from 2.43 to 7.84 µM , demonstrating effective growth inhibition. Notably, some compounds induced apoptosis in cancer cells by enhancing caspase activity and causing cell cycle arrest in the G2/M phase at concentrations as low as 1.0 µM .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Research into related imidazole compounds has shown promising results against both bacterial and fungal strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity TypeMIC (µg/mL)Target Organisms
2-Methoxyphenyl Imidazole DerivativeAntibacterial< 1E. coli, Pseudomonas aeruginosa
2-Methoxyphenyl Imidazole DerivativeAntifungal< 125Candida albicans
Other Imidazole DerivativesAntibacterial75Staphylococcus aureus

These findings suggest that modifications in the imidazole structure can lead to enhanced antimicrobial properties, making them candidates for further development as therapeutic agents against resistant strains .

The biological activity of (2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone can be attributed to several mechanisms:

  • Microtubule Destabilization : Similar compounds have been shown to destabilize microtubules, which is critical for cell division. By interfering with microtubule dynamics, these compounds can induce apoptosis in cancer cells .
  • Caspase Activation : The induction of apoptosis through caspase activation is a significant pathway through which these compounds exert their anticancer effects .
  • Antimicrobial Mechanisms : The exact mechanisms by which related imidazole compounds exhibit antimicrobial activity often involve disruption of bacterial cell membranes and interference with nucleic acid synthesis .

Q & A

Q. What are the common synthetic routes for (2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone?

The synthesis typically involves multi-step reactions, starting with the formation of the dihydroimidazole core. A general approach includes:

  • Step 1 : Condensation of 2-phenyl-4,5-dihydro-1H-imidazole with a substituted benzoyl chloride (e.g., 2-methoxybenzoyl chloride) under basic conditions (e.g., triethylamine) to form the methanone bridge .
  • Step 2 : Purification via column chromatography or recrystallization. Modifications to substituents (e.g., halogenation or methoxy group introduction) can be achieved using reagents like chloroacetyl chloride or fluorobenzyl thiols . Key Considerations : Optimize reaction time and temperature to avoid side products like over-halogenated derivatives .

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

  • X-ray Crystallography : Resolves the 3D structure, confirming the imidazole ring puckering and methanone geometry (e.g., bond angles between 112–118°) .
  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., dihydroimidazole protons at δ 3.2–4.1 ppm, aromatic protons at δ 6.8–7.5 ppm). 13^{13}C NMR confirms carbonyl resonance at ~170 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What are the key structural features influencing its reactivity?

  • Methoxyphenyl Group : Electron-donating methoxy substituents enhance electrophilic aromatic substitution reactivity .
  • Dihydroimidazole Core : The non-aromatic 4,5-dihydro-1H-imidazole ring increases susceptibility to oxidation or ring-opening under acidic conditions .
  • Methanone Bridge : The ketone group participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .

Advanced Research Questions

Q. How to design experiments to evaluate its bioactivity against specific therapeutic targets?

  • Target Selection : Prioritize targets based on structural analogs (e.g., imidazole derivatives with reported kinase or GPCR inhibition) .
  • Assay Design :
  • In vitro : Use enzyme inhibition assays (e.g., fluorescence polarization for kinases) with IC50_{50} determination .
  • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to controls like doxorubicin .
    • Data Interpretation : Correlate bioactivity with substituent effects (e.g., electron-withdrawing groups on phenyl rings may reduce potency) .

Q. How to resolve contradictions in structure-activity relationship (SAR) data for analogs?

  • Comparative Analysis : Tabulate substituent effects on bioactivity (see Table 1).
  • Statistical Modeling : Apply QSAR models to identify critical descriptors (e.g., logP, polar surface area) .
  • Mechanistic Studies : Use molecular docking to validate hypothesized binding modes (e.g., methoxyphenyl interactions with hydrophobic pockets) .

Table 1 : Substituent Effects on Bioactivity

Substituent (R)Target Activity (IC50_{50}, μM)Key Interaction
2-Methoxyphenyl0.45 (Kinase X)H-bond with Ser89
4-Fluorophenyl1.20 (Kinase X)Hydrophobic packing
3-Chlorophenyl>10.0 (Kinase X)Steric hindrance

Q. What computational methods aid in understanding its interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes to assess binding stability (e.g., RMSD < 2.0 Å over 100 ns) .
  • Density Functional Theory (DFT) : Calculate charge distribution to predict reactive sites (e.g., nucleophilic attack at the imidazole C2 position) .
  • Pharmacophore Mapping : Identify critical features (e.g., methanone oxygen as a hydrogen bond acceptor) using tools like Schrödinger’s Phase .

Methodological Notes

  • Contradiction Handling : If SAR data conflict (e.g., a halogenated analog shows unexpected activity), validate purity via HPLC and confirm stereochemistry with circular dichroism .
  • Experimental Reproducibility : Document reaction conditions rigorously (e.g., inert atmosphere for moisture-sensitive steps) .

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